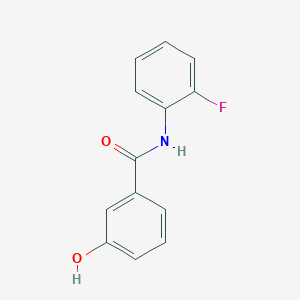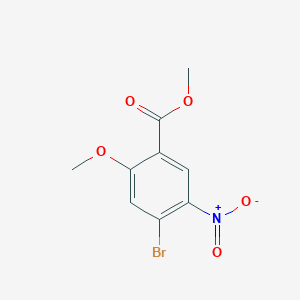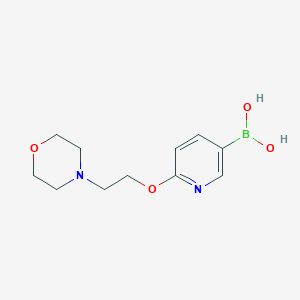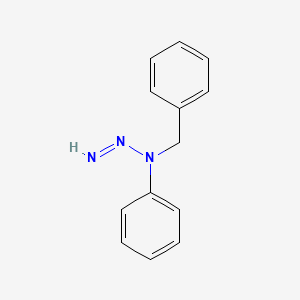![molecular formula C20H15F3N4O B2491306 1-(2-Methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one CAS No. 895012-47-2](/img/structure/B2491306.png)
1-(2-Methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds structurally related to "1-(2-Methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one," often involves strategies like tandem aza-Wittig reaction and annulation reactions. Such procedures offer a facile route for synthesizing these derivatives under mild conditions, showcasing the chemical versatility and accessibility of this compound class (Luo et al., 2020).
Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives is characterized by the presence of pyrazolo and pyrimidinone rings, which contribute to the compound's biological activities. The structural analysis, including spectroscopic characterization and X-ray crystallography, provides detailed insights into the compound's geometry, electronic distribution, and potential interaction sites for biological targeting. This detailed structural understanding is crucial for rationalizing the biological activities observed and guiding further modifications for enhanced activity (Lahmidi et al., 2019).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidin-4-ones undergo various chemical reactions, exploiting their reactive sites for further functionalization. These reactions include nucleophilic substitutions, cycloadditions, and modifications at different positions of the core structure. Such chemical manipulations enable the synthesis of a wide array of derivatives, each possessing unique chemical properties and biological activities. The reactivity of the core structure towards different chemical reagents highlights its versatility and potential for generating diverse molecular entities (Wu et al., 2006).
Physical Properties Analysis
The physical properties of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including solubility, melting points, and crystal structure, are influenced by the molecular structure and substituents. These properties are critical for determining the compound's suitability for further development, influencing its pharmacokinetic profile and formulation potential. Studies involving spectroscopic characterization and crystallography provide essential data on these physical aspects, supporting the compound's development pipeline (Lahmidi et al., 2019).
Chemical Properties Analysis
The chemical properties of "this compound" and its analogues, such as reactivity, stability, and functional group compatibility, are foundational for understanding its behavior in biological systems and during synthetic processes. These properties are directly influenced by the compound's molecular structure, with the presence of electron-withdrawing or donating groups modulating its reactivity and interactions with biological targets. Analyzing these chemical properties facilitates the optimization of biological activity and the development of compounds with improved therapeutic profiles (Wu et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
This compound is part of a broader class of pyrazolo[3,4-d]pyrimidines, which have been synthesized and evaluated for their potential biological activities. For instance, pyrazolo[1,5-a]pyrimidines have been investigated for their anti-inflammatory and antimicrobial properties. A study by Aggarwal et al. (2014) synthesized a series of these compounds and found that one exhibited comparable anti-inflammatory activity to the standard drug Indomethacin, alongside promising antimicrobial activity against various bacteria and fungi (Aggarwal et al., 2014).
Anticancer and Anti-Lipoxygenase Agents
Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. This study highlighted the potential of these compounds in cancer treatment and as inhibitors of inflammatory processes (Rahmouni et al., 2016).
Antimicrobial Additives
El‐Wahab et al. (2015) explored the use of pyrimidine derivatives as antimicrobial additives in surface coatings and printing ink, showing their effective use in preventing microbial growth on various surfaces (El‐Wahab et al., 2015).
Corrosion Inhibition
Abdel Hameed et al. (2020) demonstrated the corrosion inhibition properties of heterocyclic derivatives on C-steel surfaces in acidic environments, showcasing the application of these compounds in protecting materials from corrosion (Abdel Hameed et al., 2020).
Synthesis Techniques
Luo et al. (2020) and Buriol et al. (2013) discussed the synthesis of pyrazolo[3,4-d]pyrimidinone derivatives, highlighting efficient methods for their production, which are crucial for their application in various scientific fields (Luo et al., 2020), (Buriol et al., 2013).
Wirkmechanismus
Mode of action
Without specific information, it’s hard to predict the exact mode of action. The trifluoromethyl group often enhances binding affinity and metabolic stability, which could influence how this compound interacts with its target .
Pharmacokinetics
The trifluoromethyl group is often used to improve metabolic stability and bioavailability .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. The trifluoromethyl group can enhance the compound’s stability under various conditions .
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-5-[[3-(trifluoromethyl)phenyl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O/c1-13-5-2-3-8-17(13)27-18-16(10-25-27)19(28)26(12-24-18)11-14-6-4-7-15(9-14)20(21,22)23/h2-10,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDLTUXCIWBEEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-[(8-quinolinylamino)methylene]malonate](/img/structure/B2491224.png)



![2-[2-(3,5-Dichlorophenyl)hydrazono]-3-(4-methylphenyl)-3-oxopropanal hydrazone](/img/structure/B2491232.png)
![Ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d][1,2,3]triazine-6-carboxylate](/img/structure/B2491233.png)

![(E)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-phenylethenesulfonamide](/img/structure/B2491237.png)

![[Dimethyl(oxo)-lambda6-sulfanylidene]urea](/img/structure/B2491239.png)


![2-Chloro-N-[2-[4-(trifluoromethyl)phenyl]cyclopentyl]acetamide](/img/structure/B2491245.png)
![3,4-dichloro-5-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2491246.png)